4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid is a chemical compound characterized by its unique molecular structure, which includes a p-tolyl group and a triazole moiety. Its molecular formula is C13H13N3O3, and it has a molecular weight of 259.26 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in drug development.
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid falls under the category of triazole derivatives, which are known for their diverse biological activities. These compounds are often explored for their roles in pharmaceuticals, particularly in anti-inflammatory and antimicrobial applications.
The synthesis of 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid can be achieved through several methodologies involving the reaction of appropriate precursors. One common approach involves the condensation of p-tolyl derivatives with butyric acid derivatives in the presence of triazole intermediates.
Key structural data includes:
The compound undergoes various chemical reactions typical for carboxylic acids and triazole derivatives. Notable reactions include:
The reactivity profile is influenced by the presence of functional groups such as the carboxylic acid and triazole rings, which can participate in nucleophilic substitutions and electrophilic additions.
The mechanism of action for 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid primarily revolves around its interactions with biological targets. The triazole moiety is known to inhibit certain enzymes that are crucial for microbial growth and inflammation pathways.
Research indicates that triazole derivatives exhibit significant activity against various pathogens and inflammatory conditions due to their ability to interfere with metabolic pathways .
Key physical properties include:
Chemical properties encompass:
Relevant data can be found in material safety data sheets which provide comprehensive safety profiles for handling this compound.
The applications of 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid span multiple fields:
Triazole derivatives like this compound are critical in ongoing research aimed at developing new therapeutic agents with improved efficacy and reduced side effects .
The structural architecture of 4-oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid (C₁₃H₁₃N₃O₃; MW 259.27) integrates three pharmacologically significant elements: a p-tolyl ketone, a 1,2,4-triazole ring, and a carboxylic acid-terminated aliphatic chain [1] [5]. This design leverages bioisosteric principles, where the 1,2,4-triazole moiety mimics the nitrogen-rich heterocycles in clinical aromatase inhibitors (e.g., letrozole), enabling coordination with cytochrome P450 heme iron [2]. The p-tolyl group provides hydrophobic bulk for van der Waals interactions in enzyme binding pockets, while the carboxylic acid facilitates salt bridge formation with biological targets or modulates solubility for enhanced bioavailability [2] [9]. The butyric acid linker confers conformational flexibility, allowing optimal positioning of pharmacophores during target engagement. This hybrid scaffold was explicitly engineered to exploit synergistic effects observed in triazole-based anticancer agents, where similar hybrids demonstrate potency against MCF-7 and HeLa cell lines via aromatase inhibition and tubulin disruption [2].
Synthesis of this triazole-butyric acid hybrid employs convergent strategies, primarily leveraging esterification and Huisgen cycloaddition:
Table 1: Comparative Synthetic Routes for 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric Acid
Method | Key Steps | Yield | Regioselectivity |
---|---|---|---|
Esterification/Hydrolysis | Friedel-Crafts → Triazole alkylation → Saponification | ~65% | N/A |
CuAAC | Azide-alkyne cycloaddition → Ketone formation | ~82% | 1,4-disubstituted |
Photoredox AAC | Visible-light-mediated cycloaddition | 95% | 1,4-disubstituted |
Conventional synthesis of 1,2,4-triazoles relies on cyclocondensation of hydrazides with orthoesters or alkylation of pre-formed triazole salts. For 4-oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid, the esterification/hydrolysis route remains dominant due to accessible reagents and tolerance for the p-tolyl ketone group [1] [5]. However, Huang-Minlon reduction modifications have been employed to convert ketone intermediates to methylene derivatives (e.g., 8a-c from 7a-e), illustrating the flexibility of this approach [2].
Microwave-assisted and one-pot methodologies—though successful for 1,2,3-triazoles—show limited adoption for 1,2,4-triazoles due to decomposition risks under intense heating. The Gould-Jacobs reaction, used in quinoline-triazole hybrids, offers an alternative pathway but requires functionalization of the butyric acid chain post-cyclization [6]. Crucially, the esterification route achieves atom economy >75% but suffers from moderate yields (60–70%) due to:
Table 2: Performance Metrics of Triazole Synthesis Methodologies
Parameter | Esterification Route | CuAAC Route | Photoredox Route |
---|---|---|---|
Reaction Time | 12–18 hours | 2–4 hours | 30–60 minutes |
Purification Complexity | Medium (chromatography) | Low (precipitation) | Low (filtration) |
Functional Group Tolerance | Moderate | High | High |
Scalability | Multi-gram | Gram-scale | Milligram-scale |
Regioselectivity presents a persistent challenge in constructing the 1,2,4-triazole nucleus. Unlike 1,2,3-triazoles—where CuAAC guarantees 1,4-selectivity—1,2,4-triazoles exhibit inherent tautomerism (1H vs 4H-forms), leading to N1- vs N4-alkylation products. For 4-oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid, this manifests as undesired N4-alkylated isomers requiring chromatographic separation, reducing overall yield by 15–20% [9].
Functional group incompatibilities further complicate synthesis:
Recent advances in flow chemistry and organocatalysis (e.g., DABCO/acetate systems) mitigate these issues by enabling regioselective alkylation at C-3 and suppressing decarboxylation. Nevertheless, achieving >90% regiopurity requires meticulous optimization of base strength (e.g., NaH vs K₂CO₃) and solvent polarity [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3